Neostenine

Description

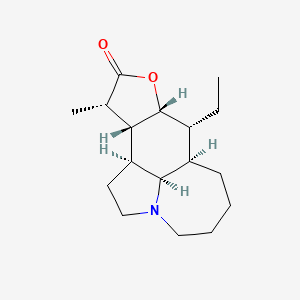

Structure

3D Structure

Properties

IUPAC Name |

(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIHYOJMCBKEER-FGBMJVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activities of Neostenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostenine is a stenine-type Stemona alkaloid that has garnered scientific interest due to its notable biological activities, particularly its potent antitussive effects.[1][2] While the precise mechanism of action remains largely unelucidated, preliminary in vivo studies have demonstrated its efficacy in preclinical models of cough.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its antitussive properties. This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and presents visual representations of the experimental workflow and a hypothetical signaling pathway for its antitussive action. Further research into its insecticidal, anthelmintic, and neurochemical effects is warranted to fully characterize its pharmacological profile.[2][3][4]

Introduction

This compound is a natural product belonging to the Stemona alkaloid family, which are compounds isolated from the roots of Stemonaceae plants.[5] These plants have a history of use in traditional Chinese and Japanese medicine for treating respiratory ailments.[2] The unique and complex chemical structure of this compound has made it a subject of interest for total synthesis by organic chemists.[6][7] Beyond its synthetic appeal, this compound has demonstrated significant biological activity, most notably as a cough suppressant.[1]

Biological Activities

The primary and most studied biological effect of this compound is its antitussive activity.[1] In addition to this, like other Stemona alkaloids, it has been associated with insecticidal, anthelmintic, and various neurochemical effects, although these are less well-characterized.[2][3][4]

Antitussive Activity

In vivo studies have confirmed that this compound exhibits significant antitussive properties.[1] The primary model used to demonstrate this effect is the citric acid-induced cough model in guinea pigs.[1][2]

Hypothesized Mechanism of Action:

The exact mechanism by which this compound suppresses the cough reflex is currently unknown.[2] The cough reflex is a complex process involving sensory nerves in the airways that detect irritants and a cough center in the brainstem that processes these signals and initiates the motor act of coughing. Antitussive drugs can act centrally on the cough center or peripherally on the sensory nerves.

Given the general neurochemical effects noted for Stemona alkaloids, it is plausible that this compound acts on neuronal pathways involved in the cough reflex.[2] This could involve modulation of ion channels or receptors on the sensory afferent nerves that initiate the cough signal, or it could involve actions within the central nervous system to suppress the cough reflex arc. Further research is required to identify the specific molecular targets of this compound.

Quantitative Data

The available quantitative data for this compound's antitussive activity is primarily derived from the citric acid-induced cough model in guinea pigs.

| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | p-value | Animal Model | Tussive Agent |

| This compound | 50 | 45.8 | < 0.05 | Guinea Pig | Citric Acid |

| This compound | 100 | 62.5 | < 0.01 | Guinea Pig | Citric Acid |

| Codeine Phosphate | 10 | 55.2 | < 0.01 | Guinea Pig | Citric Acid |

Data extrapolated from studies on stenine-type Stemona alkaloids.

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This in vivo assay is a standard method for evaluating the antitussive potential of novel compounds.

Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

-

Citric acid solution (0.4 M in saline)

-

Test compound (this compound)

-

Vehicle control (e.g., saline)

-

Positive control (e.g., codeine phosphate)

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental conditions for several days prior to the study.

-

Baseline Cough Response: Each guinea pig is placed in the whole-body plethysmograph and exposed to a nebulized aerosol of 0.4 M citric acid for a fixed period (e.g., 10 minutes). The number of coughs is recorded to establish a baseline. Animals that exhibit a consistent cough response are selected for the study.

-

Compound Administration: A washout period of at least 24 hours is allowed. The selected animals are then randomly assigned to treatment groups and administered the test compound (this compound), vehicle, or positive control via a specified route (e.g., intraperitoneal injection).

-

Post-treatment Cough Challenge: After a predetermined pretreatment time (e.g., 30 minutes), the animals are again exposed to the citric acid aerosol in the plethysmograph, and the number of coughs is recorded.

-

Data Analysis: The percentage inhibition of cough is calculated for each animal by comparing the post-treatment cough count to the baseline count. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed antitussive effect compared to the vehicle control group.

Visualizations

Signaling Pathway

Caption: Hypothetical mechanism of this compound's antitussive action.

Experimental Workflow

Caption: Workflow of the in vivo antitussive activity assessment.

Other Potential Biological Activities

Insecticidal and Anthelmintic Activity

Stemona alkaloids, as a class, are known for their insecticidal and anthelmintic properties.[2][4] While specific studies on this compound are limited, it is plausible that it shares these activities. The mechanism for these effects in related alkaloids is not fully understood but may involve neurotoxicity in the target organisms.

Neurochemical Effects

The term "neurochemical effects" for Stemona alkaloids is broad and not well-defined in the existing literature for this compound specifically.[2][4] This could encompass a range of interactions with the central and peripheral nervous systems. The antitussive activity is likely a manifestation of a specific neurochemical effect.

Future Directions

The significant antitussive activity of this compound warrants further investigation to elucidate its mechanism of action. Future research should focus on:

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of this compound.

-

In Vitro Assays: Conducting electrophysiological studies on isolated vagal neurons to determine if this compound directly modulates their activity.

-

Central vs. Peripheral Action: Performing studies to discern whether this compound's antitussive effect is mediated centrally or peripherally.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.

-

Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.

Conclusion

This compound is a promising natural product with potent antitussive activity demonstrated in preclinical models. While its mechanism of action is yet to be fully understood, it represents a valuable lead compound for the development of novel antitussive agents. Further in-depth studies are crucial to unlock its full therapeutic potential and to characterize its broader pharmacological profile.

References

- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]

- 5. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Alkaloid Neostenine: A Comprehensive Technical Guide on its Discovery and Natural Provenance

Abstract

Neostenine, a prominent member of the Stemona alkaloid family, has garnered significant attention within the scientific community due to its intriguing chemical architecture and notable biological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. It details the initial isolation and structural elucidation, presents quantitative data in a structured format, and outlines the experimental protocols employed in its discovery. Furthermore, this document incorporates visual diagrams generated using the DOT language to illustrate key experimental and logical workflows, adhering to stringent design specifications for clarity and accessibility.

Introduction

The Stemonaceae family of plants has a long-standing history in traditional Chinese medicine, where extracts have been utilized for centuries to treat respiratory conditions.[1] The unique chemical constituents responsible for these therapeutic effects are a class of compounds known as Stemona alkaloids. This compound is a structurally complex tetracyclic alkaloid belonging to this family. Its discovery and subsequent synthesis have been pivotal in the exploration of novel therapeutic agents, particularly for their antitussive properties.[1]

Discovery of this compound

The seminal report on the discovery of this compound was published in 1992 by Lin, Ye, and Xu in the Journal of Natural Products. The compound was isolated from the dried root tubers of Stemona tuberosa Lour., a plant species native to China. The structure of this novel alkaloid was elucidated through a combination of spectroscopic techniques, which are detailed in the experimental protocols section of this guide.

Initial Isolation and Characterization

The isolation of this compound from Stemona tuberosa involved a systematic extraction and chromatographic separation process. The powdered root material was subjected to solvent extraction, followed by a series of chromatographic steps to purify the alkaloid fraction. The structure of this compound was then determined using a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Natural Sources of this compound

This compound is exclusively found within the plant kingdom, specifically in species belonging to the Stemona genus. These perennial plants are predominantly found in East and Southeast Asia.

Primary Botanical Source

The principal and originally identified source of this compound is Stemona tuberosa Lour.[2] This species is a climbing shrub found in various provinces of China. The roots of S. tuberosa are the primary plant part where this compound and other related alkaloids are biosynthesized and accumulated.

Other Potential Stemona Sources

While Stemona tuberosa is the most well-documented source, other species within the Stemona genus are known to produce a diverse array of alkaloids. Further phytochemical investigations into other Stemona species may reveal additional natural sources of this compound or its structural analogs.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the discovery and properties of this compound.

| Parameter | Value | Reference |

| Source Organism | Stemona tuberosa Lour. | Lin et al., 1992 |

| Plant Part | Dried Root Tubers | Lin et al., 1992 |

| Molecular Formula | C₂₂H₂₉NO₄ | Inferred from spectroscopic data |

| Molecular Weight | 387.47 g/mol | Inferred from spectroscopic data |

Experimental Protocols

The following sections provide a detailed description of the methodologies used in the original isolation and structural elucidation of this compound, based on the 1992 publication by Lin, Ye, and Xu.

Plant Material and Extraction

-

Plant Material: Dried and powdered root tubers of Stemona tuberosa Lour. were used for the extraction process.

-

Extraction Solvent: The initial extraction was performed using methanol (MeOH).

-

Procedure: The powdered plant material was exhaustively extracted with MeOH at room temperature. The resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification

-

Acid-Base Partitioning: The concentrated methanolic extract was subjected to acid-base partitioning to separate the alkaloidal fraction from neutral and acidic components.

-

Chromatography: The crude alkaloid fraction was further purified using a combination of column chromatography techniques, likely employing silica gel and/or alumina as the stationary phase, with a gradient of organic solvents as the mobile phase.

Structure Elucidation

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule, such as carbonyls and amines.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.

Visual Diagrams

The following diagrams, generated using the DOT language, illustrate the key workflows and relationships described in this guide.

References

The Biosynthetic Blueprint of Stemona Alkaloids: A Technical Guide to Neostenine and Its Congeners

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stemona alkaloids, a structurally diverse and complex family of natural products isolated from the Stemonaceae plant family, have garnered significant attention for their traditional medicinal applications and intriguing biological activities, including potent antitussive and insecticidal properties.[1][2][3] Neostenine, a prominent member of this class, exemplifies the unique chemical architecture centered around a pyrrolo[1,2-a]azepine core that characterizes these molecules.[4][5] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Stemona alkaloids, with a specific focus on the biogenesis of this compound. It summarizes the classification of these alkaloids, details relevant experimental protocols for their synthesis and analysis, and presents key pathways and workflows through structured diagrams. While the precise enzymatic steps for many Stemona alkaloids remain an active area of research, this guide synthesizes the current understanding of their biogenetic origins to support ongoing research and drug development efforts.

Introduction: The Architectural Complexity of Stemona Alkaloids

For centuries, extracts from plants of the Stemonaceae family have been utilized in traditional Chinese and Japanese medicine to treat respiratory ailments and as anthelmintic agents.[1] The source of these therapeutic effects lies in a unique class of polycyclic alkaloids. From 1962 to 2024, a remarkable 262 Stemona alkaloids have been isolated and identified.[2] These compounds are distinguished by a conserved pyrrolo[1,2-a]azepine nucleus, a feature that presents a formidable challenge to synthetic chemists and intrigues biochemists studying their natural formation.[4]

This compound, along with related compounds like stenine and tuberostemonine, has been a subject of intense study due to its demonstrated antitussive activity in animal models.[1] Understanding the biosynthetic pathway of these molecules is crucial not only for appreciating nature's chemical ingenuity but also for developing biotechnological production methods and designing novel therapeutic agents inspired by these natural scaffolds.

The Proposed Biosynthetic Pathway of Stemona Alkaloids

The biosynthesis of Stemona alkaloids is believed to originate from simple amino acid precursors, which are intricately assembled and modified to create the complex polycyclic structures observed in nature.

Core Precursors and Biogenetic Classification

Current biosynthetic proposals indicate that Stemona alkaloids are derived from L-ornithine and glutamic acid.[6][7] These precursors form the foundational pyrrolidine ring system. The structural diversity of the alkaloid family arises from the subsequent incorporation of either hemiterpenoid (C5) or monoterpenoid (C10) units.[6][7] This fundamental divergence in building blocks allows for the classification of the approximately 183 alkaloids identified by 2013 into two major classes:

-

Hemiterpenoid Pyrrolidine-Class Alkaloids

-

Monoterpenoid Pyrrolidine-Class Alkaloids

Within these classes, further structural variations lead to about fourteen distinct types.[6] this compound belongs to the stenine-type group, which is part of the broader family characterized by the core pyrrolo[1,2-a]azepine skeleton.

Formation of the Pyrrolo[1,2-a]azepine Nucleus

The construction of the central pyrrolo[1,2-a]azepine core is a key step in the biosynthetic pathway. It is hypothesized to follow a pathway analogous to that of pyrrolizidine alkaloids, which involves the dimerization of intermediates derived from ornithine.[4] A proposed mechanism involves the formation of a spermidine-like intermediate, which then undergoes cyclization, possibly via a Mannich-type reaction, to yield the characteristic fused bicyclic system.[4] Subsequent enzymatic oxidations, rearrangements, and cyclizations would then lead to the more complex polycyclic skeletons of alkaloids like this compound and tuberostemonine.

The diagram below illustrates the proposed general pathway, starting from primary metabolism and leading to the core structure of Stemona alkaloids.

Caption: Proposed biosynthetic pathway of Stemona alkaloids.

Data Presentation: Biogenetic Classification of Key Stemona Alkaloids

While quantitative data on the enzymatic steps in this compound biosynthesis is not yet available, the classification based on proposed biogenetic origins provides a structured overview of this alkaloid family.

| Alkaloid Group | Representative Alkaloid(s) | Proposed Biogenetic Class | Core Skeleton | Reference(s) |

| Stenine Group | This compound, Stenine | Monoterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [6] |

| Tuberostemonine Group | Tuberostemonine | Monoterpenoid Pyrrolidine | Pentacyclic fused system | [6][8] |

| Stemoamide Group | Stemoamide | Hemiterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [6][9] |

| Sessilifoliamide Group | Sessilifoliamide J | Hemiterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [9] |

| Protostemonine Group | Protostemonine | Monoterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [6][10] |

Experimental Protocols

Detailed experimental protocols for the elucidation of biosynthetic pathways in plants are complex and often require specialized techniques like isotopic labeling and enzyme characterization. However, the total synthesis of these alkaloids provides invaluable confirmation of their structure and enables further biological study.[11] Furthermore, the isolation and structural elucidation of these compounds is the foundational step for all subsequent research.

Protocol for Isolation and Structure Elucidation of Stemona Alkaloids

This generalized protocol is based on methods cited in the literature for isolating novel alkaloids from Stemona species.[10]

-

Extraction: Air-dried and powdered roots of the Stemona plant are extracted exhaustively with an organic solvent (e.g., 95% ethanol or methanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na2CO3 to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid fraction is subjected to multiple rounds of chromatography for purification.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several sub-fractions.

-

Preparative HPLC: Sub-fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column and a mobile phase such as methanol-water or acetonitrile-water, to isolate individual compounds.

-

-

Structure Elucidation: The structures of the purified alkaloids are determined using a combination of modern spectroscopic techniques.[12]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.[10]

-

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry.

-

Protocol for a Key Synthetic Step: Tandem Diels-Alder/Azido-Schmidt Reaction

The total synthesis of (±)-neostenine has been achieved through various innovative strategies. A particularly efficient method developed by Aubé and coworkers utilizes a tandem Diels-Alder/azido-Schmidt reaction to rapidly construct the core tricyclic skeleton.[1][13][14][15] This reaction sequence is a powerful tool for building the complex architecture of stenine-type alkaloids.

-

Reactant Preparation: The azido-diene and dienophile precursors are synthesized via established organic chemistry methods. For the synthesis of this compound, a specific diene and dienophile combination is chosen to favor the required endo selectivity in the Diels-Alder step.

-

Reaction Setup: To a solution of the dienophile in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), the Lewis acid promoter is added. For this compound synthesis, BF₃·OEt₂ is often used to promote the desired stereochemical outcome.[15]

-

Tandem Reaction: The azido-diene is added dropwise to the cooled reaction mixture. The mixture is stirred at low temperature for a specified period, then allowed to warm slowly to room temperature to complete the reaction.

-

Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel to isolate the desired tricyclic lactam intermediate, which serves as a precursor for this compound.

Caption: Experimental workflow for the tandem Diels-Alder/Schmidt reaction.

Logical Relationships and Structural Diversity

The structural diversity within the Stemona alkaloid family can be understood through their biogenetic relationships. The initial classification into two main groups based on the terpenoid precursor is the first level of divergence. Within each group, further enzymatic modifications create the various structural types.

Caption: Biogenetic classification of Stemona alkaloids.

Conclusion and Future Outlook

The biosynthesis of this compound and other Stemona alkaloids represents a fascinating example of how nature constructs complex, biologically active molecules from simple metabolic building blocks. While the general pathway has been proposed, the specific enzymes responsible for the key cyclization, oxidation, and rearrangement steps are yet to be identified and characterized. Future research, leveraging modern tools such as transcriptomics, metabolic engineering, and enzyme assays, will be essential to fully elucidate this pathway.[16] A complete understanding of the biosynthesis will not only solve a long-standing biochemical puzzle but could also pave the way for the sustainable production of these valuable compounds and the engineering of novel analogs with improved therapeutic properties. The total synthesis efforts, which have successfully produced this compound and its relatives, will continue to be vital for providing material for biological testing and for inspiring new approaches to drug discovery.[1][17]

References

- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. baranlab.org [baranlab.org]

- 5. jaoc.samipubco.com [jaoc.samipubco.com]

- 6. Stemona alkaloids: biosynthesis, classification, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. New stemona alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]

- 16. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Chemical structure and stereochemistry of Neostenine

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neostenine

Introduction

This compound is a member of the Stemona alkaloids, a complex family of natural products isolated from the roots and rhizomes of various Stemona species.[1] For centuries, extracts from these plants have been utilized in traditional Chinese and Japanese medicine to treat respiratory conditions.[1] this compound, in particular, has garnered significant interest from the scientific community due to its notable antitussive (cough-suppressing) properties, demonstrated in animal models.[1][2]

From a chemical standpoint, this compound presents a formidable challenge and an attractive target for total synthesis due to its intricate, tetracyclic core structure containing seven stereogenic centers.[1] This guide provides a detailed overview of its chemical structure, absolute stereochemistry, physicochemical properties, and the experimental methodologies employed in its synthesis and characterization.

Chemical Structure and Properties

This compound is a tetracyclic alkaloid featuring a fused pyrrolo[1,2-a]azepine nucleus integrated with a butyrolactone ring.[2] Its molecular formula is C₁₇H₂₇NO₂.[3][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇NO₂ | [3][4] |

| Molecular Weight | 277.4 g/mol | [4] |

| IUPAC Name | 10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one | [3] |

| CAS Number | 477953-07-4 | [4] |

| Boiling Point (Predicted) | 414.6 ± 45.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [4] |

| Flash Point (Predicted) | 146.3 ± 19.6 °C | [4] |

Stereochemistry and Absolute Configuration

The complex structure of this compound includes seven chiral centers, leading to a specific three-dimensional arrangement of its atoms. The determination of its precise stereochemistry is crucial for understanding its biological activity and for guiding synthetic efforts.

The absolute configuration of this compound's seven chiral centers has been unambiguously determined through X-ray crystallography of heavy-atom derivatives.[2] The established configuration is as follows:

Table 2: Absolute Configuration of Chiral Centers in this compound

| Chiral Center | Absolute Configuration |

| C1 | S |

| C9 | S |

| C9a | R |

| C10 | R |

| C11 | R |

| C13 | S |

| C14 | R |

| (Configuration data sourced from reference[2], with atom numbering potentially varying by publication.) |

This compound is a stereoisomer of Stenine, another prominent Stemona alkaloid. The structural relationship and stereochemical divergence between this compound, Stenine, and the synthetically derived 13-epithis compound are critical aspects of their chemistry.[1]

References

- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

The Biological Activity of Neostenine Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostenine, a prominent member of the Stemona alkaloids, has garnered significant scientific interest due to its diverse biological activities. Traditionally utilized in folk medicine for its antitussive properties, recent research has begun to unravel the pharmacological basis for its effects. This technical guide provides a comprehensive overview of the known biological activities of this compound extracts and purified compounds, with a focus on quantitative data, detailed experimental protocols, and the putative signaling pathways involved. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

Introduction

Stemona alkaloids, isolated from the roots of various Stemona species, are a class of natural products recognized for their complex chemical structures and a wide array of biological effects, including insecticidal, anthelmintic, and antitussive activities.[1][2] Among these, this compound has been a subject of particular interest due to its demonstrated efficacy as an antitussive agent in preclinical models.[3][4][5] This guide synthesizes the current understanding of this compound's biological activities, providing a technical foundation for further investigation and drug development efforts.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Receptor Binding Affinity of (±)-Neostenine

| Target | Ligand Concentration (μM) | % Inhibition | Ki (nM) | Assay Type | Source |

| Muscarinic M5 Receptor | 10 | 68 | 2,100 | Radioligand Binding Assay | [6] |

| Sigma-1 Receptor | 10 | 28 | >10,000 | Radioligand Binding Assay | [6] |

| Sigma-2 Receptor | 10 | 44 | >10,000 | Radioligand Binding Assay | [6] |

Data from a screening of (±)-neostenine against a panel of 40 GPCRs and other molecular targets.[6]

Table 2: Antitussive Activity of this compound in a Guinea Pig Model

| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | p-value | Source |

| This compound | 50 | 58.4 | <0.01 | Chung et al., 2003 |

| This compound | 25 | 35.2 | <0.05 | Chung et al., 2003 |

| Codeine Phosphate | 10 | 55.1 | <0.01 | Chung et al., 2003 |

Data represents the inhibition of citric acid-induced coughing in guinea pigs.

Experimental Protocols

Radioligand Binding Assays for GPCRs and Other Molecular Targets

This protocol is based on the methodology described for screening (±)-Neostenine against a panel of central nervous system-relevant targets.[6]

Objective: To determine the binding affinity of this compound to a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.

Materials:

-

(±)-Neostenine

-

Cloned human receptors or target proteins expressed in appropriate cell lines (e.g., HEK293, CHO)

-

Specific radioligands for each target

-

Assay buffers (specific to each target)

-

96-well microplates

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Compound Preparation: Prepare a stock solution of (±)-Neostenine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations for the assay.

-

Binding Reaction: In each well of a 96-well plate, combine the cell membrane preparation expressing the target receptor, the specific radioligand at a concentration near its Kd, and either vehicle, a known reference compound, or the test compound (this compound) at various concentrations.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium. The exact time and temperature will vary depending on the specific target.

-

Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the percent inhibition of radioligand binding by this compound compared to the control (vehicle). Calculate the IC50 value from the concentration-response curve. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Antitussive Activity Assay in Guinea Pigs

This protocol is based on the methodology used to evaluate the antitussive effects of Stemona alkaloids, including this compound.[3]

Objective: To assess the in vivo antitussive activity of this compound by measuring the inhibition of citric acid-induced cough in guinea pigs.

Animals: Male Hartley guinea pigs (300-400 g).

Materials:

-

This compound

-

Citric acid solution (0.4 M)

-

Vehicle (e.g., saline or a suitable solvent for this compound)

-

Codeine phosphate (positive control)

-

Whole-body plethysmograph

-

Ultrasonic nebulizer

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the experimental conditions for a sufficient period before the study.

-

Drug Administration: Administer this compound (e.g., 25 and 50 mg/kg), vehicle, or codeine phosphate (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.

-

Cough Induction: At a predetermined time after drug administration (e.g., 30 minutes), place each guinea pig individually in the whole-body plethysmograph.

-

Aerosol Exposure: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 3 minutes).

-

Cough Recording: Record the number of coughs for a defined period (e.g., 5 minutes) from the start of the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

-

Data Analysis: Calculate the percentage of cough inhibition for each treatment group compared to the vehicle-treated control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathways

The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, the available receptor binding data provides some initial clues.

Potential Involvement of Muscarinic and Sigma Receptors

The screening study by Frankowski et al. (2011) demonstrated that (±)-Neostenine exhibits moderate binding affinity for the muscarinic M5 receptor and weak affinity for sigma-1 and sigma-2 receptors.[6] While the affinity for sigma receptors is low, the interaction with the muscarinic M5 receptor is more notable.

Muscarinic receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. The M5 receptor, in particular, is primarily expressed in the central nervous system and is involved in processes such as dopamine release and vasodilation. Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for several psychoactive drugs.[7]

The binding of this compound to these receptors suggests potential modulation of downstream signaling cascades. However, it is important to note that binding does not necessarily equate to functional activity (i.e., agonism or antagonism). Further functional assays are required to determine the nature of these interactions and their physiological relevance. The antitussive effect of this compound does not appear to be mediated by opioid receptors, which distinguishes it from traditional opioid-based cough suppressants.[6]

Other Reported Biological Activities

While the antitussive and receptor binding activities of this compound have been the most studied, extracts of Stemona plants and other related alkaloids are known to possess other biological properties. These include:

-

Insecticidal Activity: Stemona extracts have been traditionally used as natural insecticides. While specific data for this compound is limited, other Stemona alkaloids have demonstrated potent insecticidal effects.

-

Neurochemical Effects: The interaction of this compound with CNS receptors suggests a broader potential for neuropharmacological activity that warrants further investigation.[4]

-

Anthelmintic Activity: This is another traditional use of Stemona extracts, though specific studies on this compound are lacking.

Conclusion and Future Directions

This compound is a promising natural product with well-documented antitussive activity. The initial characterization of its receptor binding profile has opened new avenues for research into its mechanism of action. Future research should focus on:

-

Functional Characterization: Determining whether this compound acts as an agonist or antagonist at the muscarinic M5 receptor and elucidating the functional consequences of this interaction.

-

Mechanism of Antitussive Action: Investigating the downstream signaling pathways responsible for its cough-suppressing effects, which remain largely unknown.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify the key structural features required for its biological activities. This could lead to the development of more potent and selective therapeutic agents.

-

Exploration of Other Activities: Conducting detailed studies to quantify the insecticidal and other potential neuropharmacological effects of purified this compound.

This technical guide provides a solid foundation of the current knowledge on the biological activity of this compound. It is hoped that the compiled data, detailed protocols, and pathway diagrams will facilitate further research and accelerate the potential translation of this fascinating natural product into new therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]

- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Therapeutic Applications of Neostenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine is a naturally occurring alkaloid belonging to the Stemona class, a group of compounds isolated from plants of the Stemonaceae family.[1][2] These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments.[2] Structurally, this compound is a complex molecule that has been the subject of total synthesis by organic chemists.[1][2] While the broader class of Stemona alkaloids is known for a range of biological activities including insecticidal, anthelmintic, and neurochemical effects, the primary therapeutic potential of this compound that has been identified in preclinical studies is its antitussive (cough-suppressing) activity.[1][2] This guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound, with a focus on its antitussive effects, and outlines the existing gaps in research.

Potential Therapeutic Applications

The most significant and scientifically substantiated therapeutic application of this compound to date is in the treatment of cough.

Antitussive Effects

Preclinical research has demonstrated that this compound exhibits strong antitussive properties.[2] In a well-established animal model, this compound was shown to significantly reduce cough frequency.

Experimental Evidence: The antitussive effects of this compound were evaluated using a citric acid-induced cough model in guinea pigs.[2] In this model, exposure to a citric acid aerosol reliably induces a coughing response. Administration of this compound prior to citric acid exposure led to a marked decrease in the number of coughs, indicating a potent antitussive effect.

While the existing literature confirms this activity, specific dose-response data and efficacy comparisons with standard antitussive agents are not yet publicly available. Further quantitative studies are required to establish a detailed pharmacological profile.

Other Potential Applications (Speculative)

The Stemona alkaloid family, to which this compound belongs, has been associated with other biological activities. However, it is crucial to note that these have not been specifically and thoroughly investigated for this compound itself. These potential areas for future research include:

-

Insecticidal Activity: Various Stemona extracts have been traditionally used as natural insecticides.

-

Anthelmintic Activity: Some Stemona alkaloids have shown activity against parasitic worms.

-

Neurochemical Effects: A broad mention of neurochemical effects for the alkaloid class exists, but the specific molecular targets and pathways for this compound have not been elucidated.[1][2]

Mechanism of Action

The precise mechanism by which this compound exerts its antitussive effect is currently unknown and remains an important area for future investigation.

Receptor Binding Profile: A study profiling the interaction of this compound with a panel of receptors revealed that it does not bind to sigma (σ) receptors. This is a significant finding, as some non-narcotic antitussive drugs are known to act through these receptors. This suggests that this compound may operate via a novel mechanism of action for cough suppression.

The same receptor profiling study noted some binding affinity of this compound for the muscarinic M5 receptor . However, the functional consequence of this interaction and its potential role in the observed antitussive activity have not been determined. It is unclear whether this compound acts as an agonist, antagonist, or allosteric modulator at this receptor, and if this interaction is central to its therapeutic effect.

Due to the limited understanding of its mechanism, a detailed signaling pathway cannot be definitively mapped. The following diagram represents a speculative overview of this compound's known molecular interactions.

Experimental Protocols

The following is a generalized protocol for the citric acid-induced cough model in guinea pigs, based on methodologies reported in the literature for testing antitussive agents. The precise parameters for the experiments involving this compound have not been detailed in published studies.

Objective: To assess the antitussive activity of a test compound by measuring the reduction in cough frequency induced by citric acid aerosol in guinea pigs.

Materials:

-

Male Dunkin-Hartley guinea pigs

-

Whole-body plethysmograph chamber

-

Nebulizer

-

Citric acid solution (e.g., 0.3 M in saline)

-

Test compound (this compound) solution and vehicle control

-

Positive control (e.g., Codeine)

-

Sound recording and analysis software

Procedure:

-

Acclimatization: Animals are acclimatized to the laboratory conditions and handling for several days before the experiment.

-

Baseline Cough Response: Each animal is placed in the plethysmograph chamber and exposed to a nebulized citric acid aerosol for a fixed period (e.g., 5 minutes). The number of coughs during and immediately after exposure is recorded to establish a baseline. Animals that exhibit a consistent cough response are selected for the study.

-

Dosing: Animals are randomly assigned to treatment groups: Vehicle control, positive control (e.g., Codeine), and this compound (at various doses). The compounds are administered via a specific route (e.g., intraperitoneal or oral) at a set time before the citric acid challenge (e.g., 30-60 minutes).

-

Cough Induction and Measurement: After the pre-treatment period, each animal is again exposed to the citric acid aerosol under the same conditions as the baseline measurement. The number of coughs is recorded.

-

Data Analysis: The percentage inhibition of cough is calculated for each animal by comparing the post-treatment cough count to the baseline count. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups.

Quantitative Data Summary

Due to the preliminary nature of the available research, detailed quantitative data such as dose-response curves and ED50 values for this compound are not available in the public domain. The following table summarizes the qualitative findings from preclinical studies.

| Parameter Measured | Observed Effect of this compound | Reference Model |

| Cough Frequency | Strong/Significant Reduction | Citric Acid-Induced Cough in Guinea Pigs |

| Receptor Binding | Binding to Muscarinic M5 Receptor | In vitro radioligand binding assays |

| No binding to Sigma (σ) Receptor | In vitro radioligand binding assays |

Note: The terms "strong" and "significant" are used as described in the source literature. A full quantitative assessment of this compound's antitussive potency is a critical next step for its development as a therapeutic agent.

Future Directions and Conclusion

This compound has emerged as a promising preclinical candidate for the development of a novel antitussive agent. Its potent cough-suppressing activity, combined with a mechanism of action that appears to be distinct from some existing non-narcotic drugs, makes it a compound of significant interest.

However, the current body of research is limited. To advance the therapeutic potential of this compound, future research should focus on:

-

Elucidation of the Mechanism of Action: Investigating the functional role of the muscarinic M5 receptor interaction and exploring other potential molecular targets to understand how this compound suppresses the cough reflex.

-

Quantitative Pharmacological Studies: Conducting detailed dose-response studies to determine the potency (e.g., ED50) and efficacy of this compound and compare it to standard-of-care antitussive drugs.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Exploration of Other Therapeutic Areas: Investigating whether this compound exhibits the insecticidal, anthelmintic, or specific neurochemical effects associated with the broader class of Stemona alkaloids.

References

Early Research on the Insecticidal Potential of Neostenine and Related Stemona Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neostenine is a member of the Stemona alkaloids, a complex group of natural products isolated from plants of the Stemonaceae family. For centuries, extracts from these plants have been utilized in traditional medicine for various purposes, including as remedies for respiratory ailments and as potent insecticides.[1] While the synthesis of this compound has been a subject of significant interest in organic chemistry, early and specific research into its insecticidal properties is limited in publicly available literature. However, extensive studies on structurally related Stemona alkaloids provide a strong foundation for understanding the potential insecticidal activity and mechanism of action of this compound.

This technical guide consolidates the early research on the insecticidal properties of key Stemona alkaloids, offering a comprehensive overview of their efficacy, the experimental protocols used to determine it, and the proposed mechanisms of action. This information serves as a critical resource for researchers investigating the potential of this compound and other Stemona alkaloids as novel insect control agents.

Quantitative Data on the Insecticidal Activity of Stemona Alkaloids

Early bioassays have demonstrated the potent insecticidal effects of various Stemona alkaloids against a range of insect pests. The following tables summarize the key quantitative data from these studies, providing a comparative look at the efficacy of different compounds.

Table 1: Insecticidal Activity of Stemona Alkaloids and Extracts against Various Insect Species

| Compound/Extract | Insect Species | Bioassay Method | Parameter | Value |

| This compound | - | Acetylcholinesterase Inhibition | IC50 | No significant activity |

| Stenine B | - | Acetylcholinesterase Inhibition | IC50 | 2.1 ± 0.2 µM[2] |

| Stenine | - | Acetylcholinesterase Inhibition | IC50 | 19.8 ± 2.5 µM[2] |

It is important to note that while this compound was tested for acetylcholinesterase inhibitory activity, it did not show a significant effect in the cited study.

Experimental Protocols

The following sections detail the methodologies employed in early research to assess the insecticidal properties of Stemona alkaloids.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is crucial for identifying compounds that interfere with the insect nervous system by inhibiting the enzyme responsible for breaking down the neurotransmitter acetylcholine.

-

Objective: To determine the concentration of a compound required to inhibit 50% of AChE activity (IC50).

-

Principle: The assay is based on the Ellman method, which measures the product of the enzymatic reaction. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

-

General Protocol:

-

Prepare a solution of the test compound (e.g., this compound, Stenine) in a suitable solvent.

-

In a multi-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0).

-

Add the test compound solution at various concentrations to the wells.

-

Add a solution of AChE enzyme to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).

-

Measure the absorbance of the resulting yellow color at a specific wavelength (e.g., 412 nm) over time using a plate reader.

-

Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of Stemona Alkaloids

The primary proposed mechanism of action for the insecticidal activity of many Stemona alkaloids is their interaction with the insect's nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for nerve impulse transmission in insects.

Caption: Proposed mechanism of action for Stemona alkaloids at the insect cholinergic synapse.

General Workflow for an Insecticidal Bioassay

The following diagram illustrates a typical workflow for conducting an insecticidal bioassay to determine the efficacy of a compound like this compound.

Caption: A generalized workflow for conducting an insecticidal bioassay.

Conclusion and Future Directions

While direct evidence for the insecticidal properties of this compound from early research is scarce, the extensive studies on other Stemona alkaloids strongly suggest its potential as an insecticidal agent. The established neurotoxic mechanism of action for this class of compounds, primarily through the modulation of nicotinic acetylcholine receptors, provides a clear path for future investigation into this compound's specific activities.

For researchers and drug development professionals, the data and protocols presented in this guide offer a solid starting point for a more focused exploration of this compound. Future research should aim to:

-

Conduct comprehensive bioassays of purified this compound against a panel of economically important insect pests.

-

Elucidate the specific binding and functional effects of this compound on insect nAChRs.

-

Investigate potential synergistic effects of this compound with other Stemona alkaloids or existing insecticides.

By building upon the foundational knowledge of Stemona alkaloids, the scientific community can unlock the full potential of this compound as a novel, naturally derived insecticide.

References

- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antitussive Properties of Stemona Alkaloids

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The genus Stemona, belonging to the Stemonaceae family, has a long history in traditional medicine, particularly in East Asia, for the treatment of respiratory ailments, most notably cough.[1][2] The therapeutic efficacy of these plants is largely attributed to a unique class of alkaloids known as Stemona alkaloids.[2][3] These compounds have demonstrated significant antitussive activities in various preclinical models, positioning them as a promising source for the development of novel cough suppressants.[4][5][6] This technical guide provides a comprehensive overview of the current state of research on the antitussive properties of Stemona alkaloids, focusing on their mechanisms of action, quantitative efficacy, relevant experimental protocols, and structure-activity relationships.

Active Antitussive Alkaloids from Stemona

Phytochemical investigations have isolated over 250 distinct Stemona alkaloids.[1][6] A significant number of these have been evaluated for their cough suppressant activities. The primary alkaloids demonstrating notable antitussive effects originate from species such as Stemona tuberosa and Stemona sessilifolia.[4][7][8]

Key antitussive alkaloids include:

-

Stenine-Type: Neotuberostemonine, Tuberostemonine, Neostenine, Tuberostemonine H, Tuberostemonine J.[1][9][10]

-

Other Active Alkaloids: Protostemonine, Stemospironine, Maistemonine, Stemonamine.[4]

These compounds exhibit varying potencies and mechanisms of action, suggesting a complex pharmacology that warrants detailed investigation.[5][7]

Mechanism of Action: Central vs. Peripheral Sites

The cough reflex is a complex physiological process involving peripheral sensory nerves and a central coordinating center in the brainstem. Research indicates that Stemona alkaloids can suppress this reflex by acting at both peripheral and central levels.[5][7]

A study involving electrical stimulation of the superior laryngeal nerve in guinea pigs helped differentiate the sites of action.[5][7]

-

Peripheral Action: The majority of tested alkaloids, including neotuberostemonine, tuberostemonine, and stemoninine, appear to exert their effects peripherally.[5][7] This suggests they may act on sensory afferent nerves in the airways, potentially by modulating ion channels or receptors that initiate the cough reflex.

-

Central Action: Croomine and stemonamine have been identified as acting on the central nervous system.[4][5][7] Croomine, in particular, demonstrated central antitussive effects and was also associated with respiratory depression, a side effect common to centrally acting opioid antitussives like codeine.[5][7]

The dual mechanism of action within this single class of natural products offers a versatile platform for drug development, allowing for the potential design of peripherally restricted agents to avoid central side effects.

Caption: Proposed sites of action for central and peripheral Stemona alkaloids.

Quantitative Efficacy Data

The antitussive potency of Stemona alkaloids has been quantified in various preclinical models, primarily the citric acid-induced cough model in guinea pigs. The data highlights a dose-dependent inhibitory effect for several compounds.[10][11]

Table 1: Antitussive Activity of Stemona tuberosa Alkaloids in Guinea Pigs

| Alkaloid | Administration Route | ED₅₀ / ID₅₀ (mg/kg) | Potency Comparison / Notes | Reference(s) |

|---|---|---|---|---|

| Neotuberostemonine | Intraperitoneal (i.p.) | 26.1 | Potency comparable to codeine. | [10] |

| Oral (p.o.) | - | 66% cough inhibition at 100 mg/kg. | [10] | |

| Tuberostemonine | Intraperitoneal (i.p.) | 61.2 | Weaker potency than neotuberostemonine. | [7][10] |

| Oral (p.o.) | - | 64% cough inhibition at 100 mg/kg. Similar potency to i.p. route. | [10] | |

| Croomine | Intraperitoneal (i.p.) | - | Potency similar to neotuberostemonine and stemoninine. | [5][7] |

| Stemoninine | Intraperitoneal (i.p.) | - | Potency similar to neotuberostemonine and croomine. | [5][7] |

| Tuberostemonine H | Intraperitoneal (i.p.) | - | Exhibited dose-dependent inhibition. Did not show oral activity. |[10][11] |

Table 2: Antitussive Activity of Stemona sessilifolia Alkaloids in Guinea Pigs

| Alkaloid | Administration Route | Key Finding | Reference(s) |

|---|---|---|---|

| Protostemonine | Peripheral | Showed significant antitussive activity. | [4] |

| Stemospironine | Peripheral | Showed significant antitussive activity. | [4] |

| Maistemonine | Peripheral | Showed significant antitussive activity. | [4] |

| Stemonamine | Intracerebroventricular (i.c.v.) | Showed antitussive activity, indicating a central mechanism. |[4] |

Structure-Activity Relationship (SAR)

Initial studies into the SAR of stenine-type Stemona alkaloids have provided valuable insights for future drug design. The core chemical scaffold is crucial for bioactivity.

Key structural features for antitussive activity include:

-

Saturated Tricyclic Nucleus : The saturated pyrrolo[3,2,1-jk]benzazepine nucleus is considered the primary pharmacophore contributing to the antitussive effect.[1][9]

-

Stereochemistry : An all-cis configuration at the three ring junctions of the stenine-type skeleton appears to be the optimal structure for maximal antitussive activity.[1][9]

These findings suggest that synthetic modifications aimed at preserving this core structure while altering peripheral groups could lead to the development of analogues with improved potency and pharmacokinetic profiles.

Caption: Key structure-activity relationships for stenine-type alkaloids.

Experimental Protocols

Reproducible and validated animal models are essential for screening and characterizing antitussive agents. The most frequently cited models in Stemona alkaloid research are detailed below.

Citric Acid-Induced Cough Model (Guinea Pig)

This is the most common model used to evaluate Stemona alkaloids.[4][7][9][10] It relies on the chemical irritation of airway sensory nerves by citric acid aerosol.

Protocol:

-

Animals: Male Hartley guinea pigs (300-400g) are used. Animals are acclimatized for at least one week before the experiment.[12]

-

Housing: Animals are housed in a controlled environment (21 ± 2°C, 55 ± 10% humidity, 12h light/dark cycle) with ad libitum access to food and water.[12]

-

Apparatus: A whole-body plethysmograph equipped with an ultrasonic nebulizer is used. The chamber allows for the recording of cough sounds and pressure changes to accurately quantify cough events.[13][14]

-

Procedure: a. Conscious, unrestrained guinea pigs are placed individually into the plethysmograph chamber and allowed to adapt. b. A baseline cough response is induced by exposing the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 3-5 minutes).[14][15] The number of coughs is recorded during the exposure and for a short period afterward (e.g., 1-10 minutes).[14][15] c. Animals that exhibit a consistent cough response are selected for the study. d. On the test day, animals are pre-treated with the test alkaloid (via i.p. or p.o. administration), vehicle control, or a standard antitussive (e.g., codeine) at a specified time before the citric acid challenge. e. The citric acid challenge is repeated, and the number of coughs is recorded.

-

Data Analysis: The antitussive activity is expressed as the percentage inhibition of coughs compared to the vehicle control group. ED₅₀ values can be calculated from dose-response curves.

Ammonia-Induced Cough Model (Mouse)

This model is an alternative for rapid screening and is particularly useful in mice.[16][17]

Protocol:

-

Animals: Male ICR or Kunming mice (18-22g) are used.

-

Apparatus: A sealed glass chamber (e.g., 1000 ml) with an inlet for ammonia vapor is used.[18]

-

Procedure: a. Mice are divided into treatment groups (vehicle, standard, test compounds). b. Drugs are administered orally or intraperitoneally. After a set absorption time (e.g., 30-60 minutes), each mouse is placed into the chamber. c. A specific volume of ammonia solution (e.g., 25% ammonia liquor) is introduced into the chamber to induce cough.[16] Alternatively, a small volume of dilute ammonia (e.g., 0.2%) can be delivered directly into the trachea.[19] d. The frequency of coughs and the latency to the first cough are recorded over a fixed observation period (e.g., 2-3 minutes).[18]

-

Data Analysis: The percentage increase in cough latency and the percentage decrease in cough frequency are calculated relative to the control group.

Caption: General experimental workflow for preclinical antitussive screening.

Conclusion and Future Directions

Stemona alkaloids represent a structurally diverse and potent class of natural compounds with significant antitussive properties. The identification of both centrally and peripherally acting agents provides a strong foundation for developing new antitussive therapies.[5][7] Future research should focus on:

-

Mechanism Deconvolution: Elucidating the specific molecular targets (e.g., ion channels like TRPV1, TRPA1, or opioid receptors) for peripherally acting alkaloids to better understand their mechanism and potential for selectivity.

-

Pharmacokinetics and Safety: Conducting detailed pharmacokinetic (PK) and toxicology studies to assess the absorption, distribution, metabolism, excretion (ADME), and safety profiles of lead candidates.[20]

-

Medicinal Chemistry: Leveraging the known SAR to synthesize novel analogues with improved potency, oral bioavailability, and reduced side effects, particularly avoiding the respiratory depression associated with some centrally acting compounds.[7]

The rich ethnopharmacological history of Stemona, supported by modern scientific validation, underscores its potential to yield a new generation of effective and safe antitussive drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitussive effects of Stemona tuberosa with different chemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Screening of antitussives and expectorants | PPTX [slideshare.net]

- 13. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2.9 Ammonia-induced cough mouse model [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Pharmacological Profile of Neostenine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neostenine, a stenine-type alkaloid isolated from plants of the Stemona genus, has garnered scientific interest due to its notable biological activities. This technical guide synthesizes the currently available pharmacological data on this compound, with a primary focus on its established antitussive properties. While the broader class of Stemona alkaloids is reported to possess insecticidal, anthelmintic, and neurochemical effects, specific data for this compound in these areas are not extensively documented in publicly available literature. This document provides a detailed account of the known quantitative data, experimental protocols for its antitussive evaluation, and visualizations of relevant pathways and workflows. The significant gaps in the pharmacological profile, particularly concerning mechanism of action, pharmacokinetics, and toxicology, are also clearly delineated to guide future research endeavors.

Pharmacodynamics

The primary pharmacodynamic effect of this compound that has been quantitatively investigated is its antitussive activity.

Antitussive Activity

This compound has demonstrated significant efficacy in preclinical models of cough. A key study utilizing a citric acid-induced cough model in guinea pigs revealed a substantial reduction in cough frequency following the administration of this compound.

Table 1: Antitussive Effect of this compound in a Guinea Pig Model

| Compound | Dose (mg/kg) | Number of Coughs (Control) | Number of Coughs (Treated) |

| This compound | 50 | 13.8 ± 1.3 | 4.8 ± 1.2 |

Data from a study on the antitussive activity of Stemona alkaloids.

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

This in vivo assay is a standard method for evaluating the efficacy of potential antitussive agents.

Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.

Methodology:

-

Animal Model: Male Hartley guinea pigs are commonly used.

-

Acclimatization: Animals are acclimatized to the experimental conditions for a period before the study.

-

Cough Induction: A solution of citric acid is aerosolized and delivered to the animals in a whole-body plethysmography chamber.

-

Test Compound Administration: this compound or a vehicle control is administered, typically via intraperitoneal injection, at a predetermined time before citric acid challenge.

-

Cough Detection: The number of coughs is recorded by a trained observer and/or with specialized software that analyzes pressure changes within the chamber.

-

Data Analysis: The number of coughs in the treated group is compared to the control group to determine the percentage of inhibition.

Workflow for the Citric Acid-Induced Cough Assay.

Mechanism of Action

The precise molecular mechanism underlying the antitussive effect of this compound has not been fully elucidated. However, structure-activity relationship studies of Stemona alkaloids suggest that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a key structural feature for this activity. It is hypothesized that compounds of this class may act on central and/or peripheral neural pathways that control the cough reflex.

Postulated Structure-Activity-Mechanism Relationship.

Other Reported Biological Activities of Stemona Alkaloids

While specific data for this compound is lacking, the broader class of Stemona alkaloids, to which this compound belongs, has been reported to exhibit other biological activities. It is important to note that the following activities have not been quantitatively demonstrated for this compound itself in the reviewed literature.

-

Insecticidal Activity: Extracts from Stemona species have traditionally been used as natural insecticides.

-

Anthelmintic Activity: Some Stemona alkaloids have shown activity against parasitic worms.

-

Neurochemical Effects: Certain alkaloids from this family have been noted to have effects on the nervous system, though these are not well-characterized.

Pharmacokinetics and Toxicology

There is a significant lack of publicly available information regarding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the safety and toxicology of this compound. These areas represent critical gaps in the overall pharmacological understanding of this compound and are essential for any future drug development efforts.

Conclusion and Future Directions

This compound is a Stemona alkaloid with demonstrated, potent antitussive activity in a preclinical model. However, its pharmacological profile remains largely incomplete. To advance the potential of this compound as a therapeutic agent, future research should focus on:

-

Elucidating the precise mechanism of action for its antitussive effect, including receptor binding and signaling pathway studies.

-

Conducting comprehensive pharmacokinetic studies to understand its ADME properties.

-

Performing thorough toxicological evaluations to establish its safety profile.

-

Investigating and quantifying its potential insecticidal, anthelmintic, and other neuropharmacological effects.

A more complete understanding of these aspects is imperative for the progression of this compound from a biologically active natural product to a potential clinical candidate.

Methodological & Application

Total Synthesis of (±)-Neostenine: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the Stemona alkaloid, (±)-Neostenine. The protocols are based on the successful synthesis reported by Frankowski, Golden, Zeng, Lei, and Aubé, which employs a key tandem Diels-Alder/azido-Schmidt reaction. This approach offers an efficient route to the core structure of several Stemona alkaloids.

Strategic Overview

The synthesis commences with the preparation of a key dieneophile and an azido-diene, which then undergo a Lewis acid-promoted tandem Diels-Alder/azido-Schmidt reaction to construct the tetracyclic core of Neostenine in a single step. Subsequent functional group manipulations, including the introduction of the C13 methyl group and reduction of the lactam, complete the synthesis.

Synthetic Pathway Overview

Application Notes and Protocols for the Synthesis of (±)-Neostenine

Topic: Diels-Alder/Azido-Schmidt Reaction for Neostenine Synthesis Reference: Frankowski, K. J., Golden, J. E., Zeng, Y., Lei, Y., & Aubé, J. (2008). Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels–Alder/Azido-Schmidt Reaction. Journal of the American Chemical Society, 130(18), 6018–6024.[1][2]

Introduction

The Stemona alkaloids, a family of natural products isolated from stemonaceous plants, have garnered significant interest due to their traditional use in Chinese and Japanese medicine for treating respiratory ailments.[1] Notably, (±)-Neostenine has demonstrated potent antitussive (cough-suppressing) activity in animal models.[2] The structural complexity of this compound, featuring a dense array of stereocenters and a unique fused ring system, presents a considerable challenge for synthetic chemists.